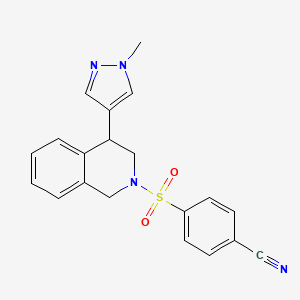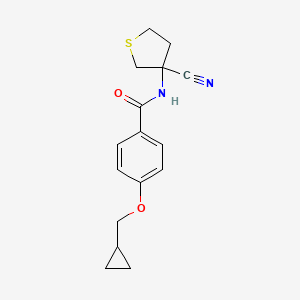![molecular formula C15H21N3O2 B2637092 3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide CAS No. 2415519-59-2](/img/structure/B2637092.png)
3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF, and it belongs to the class of furan-based compounds. DMF has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
DMF exerts its therapeutic effects through various mechanisms, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. DMF also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a pro-inflammatory transcription factor. Additionally, DMF has been shown to modulate the activity of various enzymes, including histone deacetylases (HDACs), which regulate gene expression.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the modulation of immune cell function. DMF has been shown to increase the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), and reduce the production of reactive oxygen species (ROS). DMF has also been shown to modulate the function of immune cells, including T cells, B cells, and dendritic cells, leading to reduced inflammation and immune-mediated damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for use in laboratory experiments, including its high purity and yield, as well as its well-established synthesis method. DMF is also relatively stable and can be stored for extended periods, making it suitable for long-term experiments. However, DMF has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several potential future directions for DMF research, including the development of novel DMF derivatives with improved therapeutic properties, the investigation of DMF in combination with other drugs for synergistic effects, and the exploration of DMF in other disease contexts. Additionally, the potential use of DMF as a dietary supplement or nutraceutical for its antioxidant and anti-inflammatory properties is an area of interest. Further research is needed to fully understand the therapeutic potential of DMF and its derivatives in various disease contexts.
Conclusion
3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide, commonly referred to as DMF, is a furan-based compound that has gained significant attention in scientific research for its potential therapeutic applications. DMF has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. DMF has shown promise in various disease contexts, including cancer research, neurodegenerative diseases, and autoimmune disorders. Further research is needed to fully understand the therapeutic potential of DMF and its derivatives.
Synthesemethoden
DMF can be synthesized through various methods, including the reaction of 2-methylpyrazole with furfural, followed by reaction with 3,3-dimethylbutanoyl chloride. This method yields DMF with high purity and yield, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
DMF has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, DMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DMF has been shown to have neuroprotective effects and reduce inflammation. In autoimmune disorders, DMF has been used as a disease-modifying therapy, reducing the frequency and severity of relapses in patients with multiple sclerosis.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)9-14(19)16-10-11-5-6-13(20-11)12-7-8-17-18(12)4/h5-8H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNAVLOFGGZPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)
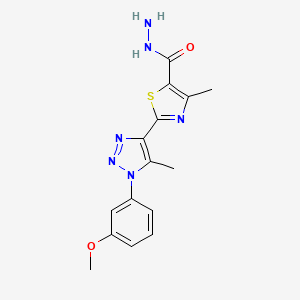



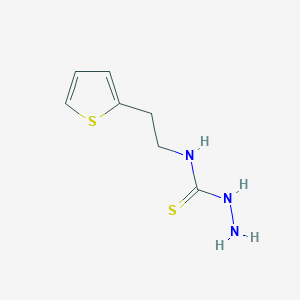
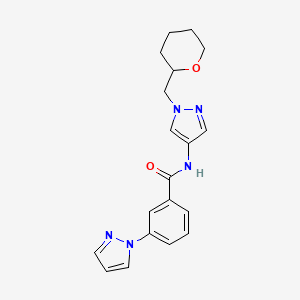

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2637029.png)
